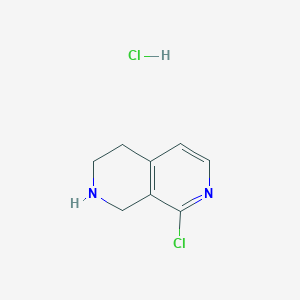8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
CAS No.: 2305255-67-6
Cat. No.: VC7084130
Molecular Formula: C8H10Cl2N2
Molecular Weight: 205.08
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2305255-67-6 |
|---|---|
| Molecular Formula | C8H10Cl2N2 |
| Molecular Weight | 205.08 |
| IUPAC Name | 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |
| Standard InChI | InChI=1S/C8H9ClN2.ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;/h2,4,10H,1,3,5H2;1H |
| Standard InChI Key | SNFBYZRDOUKFFV-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C=CN=C2Cl.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Molecular Composition
The IUPAC name for this compound is 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride, reflecting its bicyclic structure with a chlorine substituent at the 8-position and a hydrochloride counterion . The molecular formula confirms the presence of two chlorine atoms—one originating from the parent naphthyridine and the other from the hydrochloride salt.
Structural Descriptors and Identifiers
The compound’s SMILES notation, C1CNCC2=C1C=CN=C2Cl.Cl, delineates the partially hydrogenated naphthyridine core with a chlorine atom and hydrochloride moiety. Key identifiers include:
| Identifier | Value | Source |
|---|---|---|
| CAS No. | 2305255-67-6 | |
| InChIKey | SNFBYZRDOUKFFV-UHFFFAOYSA-N | |
| PubChem CID | 138987596 | |
| MDL Number | MFCD31810748 |
Structural and Electronic Characteristics
Core Architecture
The 2,7-naphthyridine scaffold consists of two fused pyridine rings, with nitrogen atoms at positions 2 and 7. Partial hydrogenation of the 1,2,3,4-tetrahydro segment introduces saturation into one ring, enhancing conformational flexibility compared to fully aromatic analogs . The chlorine atom at position 8 contributes to electronic effects, potentially influencing binding interactions in biological systems.
Tautomerism and Protonation States
In aqueous solutions, the hydrochloride salt dissociates into the free base and chloride ions. The protonation site likely resides at the pyridine-like nitrogen (position 7), stabilizing the cation through resonance with the conjugated π-system. This property may enhance solubility relative to the non-ionized form .
Physicochemical Properties
Solubility and Stability
While explicit solubility data are unavailable, the hydrochloride salt form typically improves aqueous solubility compared to the free base. Stability under various pH and temperature conditions remains uncharacterized in public literature, necessitating empirical evaluation for laboratory use .
Spectral Characteristics
No experimental NMR or mass spectrometry data are provided in the sources. Computational predictions using tools like PubChem’s structure-based algorithms could infer vibrational modes and electronic transitions, though experimental validation is essential .
Comparative Analysis with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume